![molecular formula C25H19FN4O2S B2652384 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-44-6](/img/structure/B2652384.png)
3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
The compound “3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a quinazolin-4(3H)-one derivative . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
An efficient approach to synthesize quinazolin-4(3H)-ones, including the compound , has been developed. This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the quinazolin-4(3H)-one core and the various substituents attached to it . The thiol substrate could promote the dehydroaromatization step .Scientific Research Applications
Antifungal Activity
- Xu et al. (2007) synthesized derivatives of 6-fluoro-4-quinazolinol, including compounds structurally related to your compound of interest. They found that some derivatives exhibited significant antifungal activities, particularly against Fusarium oxysporum, a pathogenic fungus affecting plants (Xu et al., 2007).
Antimicrobial and Antioxidant Activities
- Menteşe et al. (2015) investigated benzimidazole derivatives containing structures similar to your compound for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. They reported that these compounds, especially oxadiazole and thiosemicarbazide derivatives, showed notable antioxidant activity (Menteşe et al., 2015).
GABAA/Benzodiazepine Receptor Interaction
- Tenbrink et al. (1994) explored imidazo[1,5-a]quinoxaline amides and carbamates, with structural similarity to your compound, for their interaction with the GABAA/benzodiazepine receptor. They found that these compounds had a range of intrinsic efficacies, indicating potential neurological applications (Tenbrink et al., 1994).
Anticancer Properties
- El-Azab et al. (2017) synthesized a novel series of quinazolinone derivatives and evaluated their antitumour activities. They found that some derivatives exhibited excellent antitumour properties, especially against lung, CNS, and breast cancer cells, suggesting potential in cancer therapy (El-Azab et al., 2017).
Anti-HIV Activity
- Parizadeh et al. (2018) designed and synthesized novel quinolone derivatives featuring an oxadiazole ring, structurally related to your compound, for anti-HIV activity. They found that these compounds inhibited HIV-1 replication in cell culture, indicating potential as anti-HIV agents (Parizadeh et al., 2018).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-16-6-2-3-7-19(16)23-28-22(32-29-23)15-33-25-27-21-9-5-4-8-20(21)24(31)30(25)14-17-10-12-18(26)13-11-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZAOLUCLTXFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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